Octanedihydrazide
Overview
Description
Octanedihydrazide, with the chemical formula C8H18N4O2, is an organic compound that belongs to the class of dihydrazides It is characterized by the presence of two hydrazide groups attached to an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Octanedihydrazide can be synthesized through several methods. One common approach involves the reaction of octanedioic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
C8H14O4+2N2H4→C8H18N4O2+2H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Octanedihydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Yields hydrazine derivatives.
Substitution: Forms substituted hydrazides with various functional groups.
Scientific Research Applications
Octanedihydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and as a curing agent in epoxy-based materials.
Mechanism of Action
The mechanism of action of octanedihydrazide involves its interaction with molecular targets through its hydrazide groups. These groups can form covalent bonds with various substrates, leading to the formation of stable complexes. The compound can also act as a reducing agent, donating electrons to other molecules and thereby altering their chemical properties .
Comparison with Similar Compounds
Similar Compounds
Hexanedihydrazide: Similar structure but with a shorter carbon chain.
Decanedihydrazide: Similar structure but with a longer carbon chain.
Adipic dihydrazide: Contains a six-carbon chain with two hydrazide groups.
Uniqueness
Octanedihydrazide is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its intermediate chain length provides a balance between solubility and reactivity, making it suitable for a variety of applications .
Properties
IUPAC Name |
octanedihydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c9-11-7(13)5-3-1-2-4-6-8(14)12-10/h1-6,9-10H2,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATIEXJZXOLRAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)NN)CCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344658 | |
Record name | Octanedihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20247-84-1 | |
Record name | Octanedihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that longer dihydrazide derivatives like Suberic dihydrazide show a greater ability to produce "wash-resistant" inhibition of opioid binding compared to shorter derivatives. What is the significance of this "wash-resistant" inhibition in the context of drug development?
A1: The term "wash-resistant" inhibition, as used in the study [], refers to the ability of a compound to remain bound to the opioid receptor even after repeated washing steps in laboratory settings. This prolonged binding suggests a potential for longer-lasting effects in vivo. In the context of drug development, this is significant because it could translate to:
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